Adb-hexinaca chemical structure and properties
Adb-hexinaca chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-HEXINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest within the scientific and forensic communities. As a derivative of the indazole-3-carboxamide class of synthetic cannabinoids, it shares structural similarities with other potent agonists. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of ADB-HEXINACA, intended to serve as a valuable resource for researchers and professionals in drug development and forensic analysis.
Chemical Structure and Physicochemical Properties
ADB-HEXINACA, also known as ADB-HINACA, is characterized by an indazole core, a hexyl tail, and a tert-leucinamide head group. Its chemical structure plays a crucial role in its interaction with cannabinoid receptors.
IUPAC Name: N-(1-carbamoyl-2,2-dimethyl-propyl)-1-hexyl-indazole-3-carboxamide[1]
Chemical Formula: C₂₀H₃₀N₄O₂[1]
Molecular Weight: 358.5 g/mol [1]
The key structural features of ADB-HEXINACA include the N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) group, which is critical for its cannabimimetic activity, and the 1-hexyl chain, which influences its lipophilicity and binding affinity to the cannabinoid receptors.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₄O₂ | [1] |
| Molecular Weight | 358.5 g/mol | [1] |
| IUPAC Name | N-(1-carbamoyl-2,2-dimethyl-propyl)-1-hexyl-indazole-3-carboxamide | [1] |
| CAS Number | Not Available | [1] |
| Appearance | Reported in plant-like material | [1] |
| Solubility | Soluble in methanol | [2] |
Pharmacological Properties
ADB-HEXINACA acts as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a higher affinity for the CB2 receptor. Its psychoactive effects are primarily mediated through its action on the CB1 receptor in the central nervous system.
Receptor Binding and Functional Activity
Studies have quantified the interaction of ADB-HEXINACA with cannabinoid receptors, providing insights into its potency and efficacy.
| Assay | Receptor | Value |
| Fluorescence-Based Membrane Potential Assay (pEC₅₀) | CB1 | 8.27 ± 0.14 M |
| Fluorescence-Based Membrane Potential Assay (Eₘₐₓ) | CB1 | 793 ± 42.5% |
| β-arrestin 2 Recruitment Assay (pEC₅₀) | CB1 | 7.87 ± 0.12 M |
| β-arrestin 2 Recruitment Assay (Eₘₐₓ) | CB1 | 124 ± 5% |
pEC₅₀ represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ represents the maximum effect of the drug.
Signaling Pathways
As a cannabinoid receptor agonist, ADB-HEXINACA initiates a cascade of intracellular signaling events upon binding to the CB1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in neuronal excitability. Additionally, ADB-HEXINACA stimulates the recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling.
Caption: Signaling pathway of ADB-HEXINACA at the CB1 receptor.
Experimental Protocols
Detailed experimental protocols are essential for the accurate identification and quantification of ADB-HEXINACA and for studying its pharmacological effects.
Synthesis of ADB-HEXINACA
A detailed, step-by-step protocol for the synthesis of ADB-HEXINACA is not publicly available in the reviewed literature. However, the general synthesis of indazole-3-carboxamide synthetic cannabinoids involves the alkylation of an indazole-3-carboxylic acid ester followed by amidation with the appropriate amine. For ADB-HEXINACA, this would involve the reaction of a 1-hexyl-1H-indazole-3-carboxylic acid derivative with L-tert-leucinamide.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the identification of ADB-HEXINACA in seized materials.
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Sample Preparation: Dilution in methanol.[2]
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Instrumentation: Agilent 5975 Series GC/MSD System.[2]
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Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).[2]
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Carrier Gas: Helium (Flow: 1.46 mL/min).[2]
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Temperatures:
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Oven Program: 50 °C for 0 min, then ramped at 30 °C/min to 340 °C and held for 2.3 min.[2]
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Injection: 1 µL, splitless.[2]
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MS Parameters:
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Retention Time: Approximately 7.97 min.[2]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is utilized for the analysis of ADB-HEXINACA and its metabolites, particularly in biological matrices.
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Instrumentation: Agilent 1290 Infinity UHPLC system coupled to an Agilent 6550 iFunnel QTOF mass spectrometer with a Dual Agilent Jet Stream electrospray ionization (ESI) source.[3]
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Mobile Phases:
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Gradient: 1% B (0-0.6 min), 1-20% B (0.6-0.7 min), 20-85% B (0.7-13 min), 85-95% B (13-15 min), 95% B (15-18 min), 95-1% B (18-18.1 min), and 1% B (18.1-19 min).[3]
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Flow Rate: 0.5 mL/min.[3]
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Column Temperature: 60°C.[3]
Metabolism Studies
The metabolism of ADB-HEXINACA has been investigated using human hepatocytes to identify its major metabolites.
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Incubation: The (S)-enantiomer of ADB-HEXINACA (5 µM) is incubated with pooled human hepatocytes (100,000 cells) in a total volume of 100 µL of cell culture media.[4]
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Time Points: Incubations are carried out for 0, 0.5, 1, and 3 hours.[4]
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Termination: The reaction is stopped by the addition of 100 µL of ice-cold acetonitrile.[4]
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Sample Processing: After centrifugation at 1,100 g for 15 min at 4°C, the supernatant is analyzed by LC-QTOF-MS.[4]
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Major Metabolic Pathways: The primary metabolic transformations observed are mono-hydroxylation and ketone formation on the hexyl tail, as well as amide hydrolysis.[5]
β-Arrestin 2 Recruitment Assay
This assay is used to determine the functional activity of ADB-HEXINACA in promoting the interaction between the CB1 receptor and β-arrestin 2.
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Principle: A common method is the PathHunter® β-arrestin recruitment assay, which utilizes enzyme fragment complementation. The CB1 receptor is tagged with a small enzyme fragment, and β-arrestin 2 is tagged with a larger, complementing fragment. Agonist binding to the receptor induces the recruitment of β-arrestin 2, bringing the two enzyme fragments together to form an active enzyme that generates a detectable signal (e.g., chemiluminescence).
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General Protocol:
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Cells stably expressing the tagged CB1 receptor and β-arrestin 2 are seeded in microplates.
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The cells are treated with varying concentrations of ADB-HEXINACA.
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After an incubation period, a substrate for the complemented enzyme is added.
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The resulting signal is measured using a plate reader.
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The data is analyzed to determine the pEC₅₀ and Eₘₐₓ values.
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Conclusion
ADB-HEXINACA is a potent synthetic cannabinoid with well-characterized interactions at the CB1 and CB2 receptors. This guide provides a foundational understanding of its chemical properties, pharmacological profile, and the analytical methods used for its detection and characterization. The provided experimental protocols for analysis and metabolism studies offer a starting point for researchers. Further investigation into its synthesis and a more detailed elucidation of its downstream signaling pathways will continue to be areas of importance for the scientific community.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. cfsre.org [cfsre.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. The metabolic profile of the synthetic cannabinoid receptor agonist ADB-HEXINACA using human hepatocytes, LC-QTOF-MS and synthesized reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
